molecular formula C10H18Cl3N3 B11838649 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride

Cat. No.: B11838649
M. Wt: 286.6 g/mol
InChI Key: FEIKNYXSGOUIBZ-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride is a chemical compound with the molecular formula C10H16N3Cl3 It is a derivative of piperidine and pyridine, two important heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic attack.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride can be compared with other similar compounds, such as:

    1-(Pyridin-3-yl)piperidin-4-amine trihydrochloride: This compound has a similar structure but differs in the position of the pyridine ring, which can influence its chemical properties and applications.

    1-(Pyridin-4-yl)methanamine:

The uniqueness of this compound lies in its specific combination of pyridine and piperidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H18Cl3N3

Molecular Weight

286.6 g/mol

IUPAC Name

1-pyridin-4-ylpiperidin-4-amine;trihydrochloride

InChI

InChI=1S/C10H15N3.3ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;;;/h1-2,5-6,9H,3-4,7-8,11H2;3*1H

InChI Key

FEIKNYXSGOUIBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=NC=C2.Cl.Cl.Cl

Origin of Product

United States

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